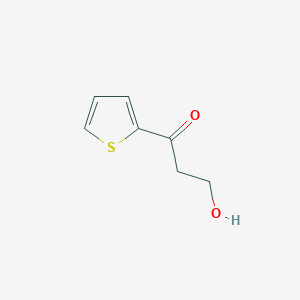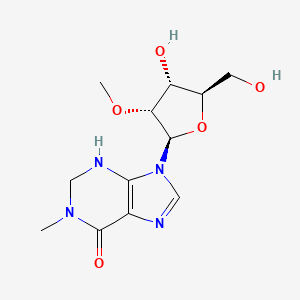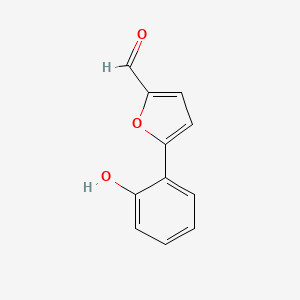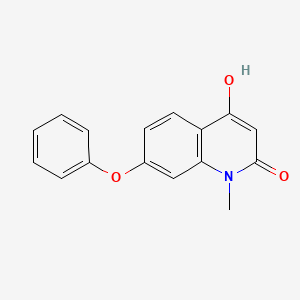
3-Hydroxy-1-(thiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(thiophen-2-yl)propan-1-one is a chemical compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(thiophen-2-yl)propan-1-one typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method is the reaction of thiophene-2-carboxaldehyde with acetone in the presence of a base, followed by reduction . Another approach involves the use of thiophene-2-carboxylic acid, which is first converted to its corresponding acid chloride and then reacted with a suitable alcohol under acidic conditions .
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of rhodium catalysts and diphenylphosphinoferrocene ligands has been reported to facilitate the formation of thiophene derivatives through the cleavage of multiple C-H bonds .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-(thiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of thiophene-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-1-(thiophen-2-yl)propan-1-ol.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-Hydroxy-1-(thiophen-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(thiophen-2-yl)propan-1-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell membranes .
Comparison with Similar Compounds
3-Hydroxy-1-phenylpropan-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(N-Methylamino)-1-(thiophen-2-yl)propan-1-one: Contains an additional methylamino group.
3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Features a substituted phenyl ring.
Uniqueness: 3-Hydroxy-1-(thiophen-2-yl)propan-1-one stands out due to its unique combination of a hydroxyl group and a thiophene ring, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C7H8O2S |
|---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
3-hydroxy-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C7H8O2S/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5,8H,3-4H2 |
InChI Key |
HBOLQXHOFBSYRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate;hydrate](/img/structure/B12842057.png)
![1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione](/img/structure/B12842061.png)
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine](/img/structure/B12842070.png)




![(3AS,4R,6aS)-3-oxohexahydro-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12842108.png)
![Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate](/img/structure/B12842113.png)





